Cas no 110199-17-2 ((R)-4-Benzylthiazolidine-2-thione)
(R)-4-Benzylthiazolidine-2-thione Chemical and Physical Properties
Names and Identifiers
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- (R)-4-Benzylthiazolidine-2-thione
- (R)-4-Benzyl-1,3-thiazolidine-2-thione
- (4R)-4-benzyl-1,3-thiazolidine-2-thione
- (R)-4-Benzyl-thiazolidine-2-thione
- R-4-Benzylthiazolidine-2-thione
- (R)-(+)-BENZYL-1,3-THIAZOLIDINE-2-THIONE
- 2-Thiazolidinethione, 4-(phenylmethyl)-, (4R)-
- (R)-4-Benzylthiazolidine-2-thione,99%e.e.
- (R)-4-Benzylthiazolidine-2-thione >=97.0%
- (S)-4-Benzyl-thiazolidine-2-thione
- J-002399
- DTXSID10429501
- BCP11242
- C10H11NS2
- A13077
- 110199-17-2
- SCHEMBL10767075
- AMY14351
- AKOS015920469
- CS-W015150
- AS-38299
- MFCD06658217
- (R)-4-Benzylthiazolidine-2-thione, >=97.0%
-
- MDL: MFCD06658217
- Inchi: 1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
- InChI Key: SLDUGQISGRPGAW-SECBINFHSA-N
- SMILES: S1C(N[C@@H](C1)CC1C=CC=CC=1)=S
Computed Properties
- Exact Mass: 209.03300
- Monoisotopic Mass: 209.03329170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.9
- Topological Polar Surface Area: 69.4Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 328.4℃ at 760 mmHg
- Flash Point: 152.4±23.2 °C
- Refractive Index: 1.676
- PSA: 69.42000
- LogP: 2.54780
- Specific Rotation: 122 º (c=1% in chloroform)
- Optical Activity: [α]20/D +122±5°, c = 1% in chloroform
(R)-4-Benzylthiazolidine-2-thione Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Safety Term:26-36
- Storage Condition:Room temperature
- Risk Phrases:R20/21/22
(R)-4-Benzylthiazolidine-2-thione Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-4-Benzylthiazolidine-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42787-1G-F |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | ≥97.0% | 1G |
¥1086.79 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42787-5G-F |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | ≥97.0% | 5G |
¥3674.84 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R803349-5g |
110199-17-2 | 97% | 5g |
¥2,339.10 | 2022-08-31 | ||
| TRC | B300098-50mg |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B300098-100mg |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B300098-500mg |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | 500mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R99750-1g |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | 97% | 1g |
¥1038.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R99750-5g |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | 97% | 5g |
¥4038.0 | 2024-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R803349-1g |
110199-17-2 | 97% | 1g |
¥301.50 | 2022-10-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032602-1g |
(R)-4-Benzylthiazolidine-2-thione |
110199-17-2 | 97% | 1g |
¥207 | 2023-09-11 |
(R)-4-Benzylthiazolidine-2-thione Suppliers
(R)-4-Benzylthiazolidine-2-thione Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on (R)-4-Benzylthiazolidine-2-thione
Introduction to (R)-4-Benzylthiazolidine-2-thione (CAS No. 110199-17-2)
(R-4-Benzylthiazolidine-2-thione) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 110199-17-2, has garnered considerable attention due to its potential applications in drug development and biochemical research. The (R)-configuration of the molecule plays a crucial role in determining its stereochemical behavior, which is essential for understanding its biological activity and interaction with biological targets.
The molecular structure of (R)-4-Benzylthiazolidine-2-thione consists of a thiazolidine ring substituted with a benzyl group at the 4-position and a thione group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for designing novel pharmacophores. The thiazolidine core is a well-known motif in medicinal chemistry, frequently found in biologically active compounds due to its ability to mimic natural heterocyclic structures found in bioactive molecules.
Recent advancements in the field of drug discovery have highlighted the importance of stereoselective synthesis and characterization of chiral compounds like (R)-4-Benzylthiazolidine-2-thione. The stereochemistry of this compound significantly influences its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation. Researchers have been exploring various synthetic routes to achieve high enantiomeric purity, which is crucial for ensuring the efficacy and safety of therapeutic agents.
In the context of modern pharmaceutical research, (R)-4-Benzylthiazolidine-2-thione has shown promise as a building block for the development of new drugs targeting various diseases. Its structural features make it an attractive candidate for further derivatization, allowing chemists to explore a wide range of biological activities. For instance, modifications at the benzyl group or the thione moiety can lead to compounds with enhanced binding affinity to specific biological targets, such as enzymes or receptors.
One of the most intriguing aspects of (R)-4-Benzylthiazolidine-2-thione is its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The thiazolidine ring is known to exhibit anti-inflammatory properties, while the benzyl group can be tailored to enhance solubility and bioavailability. These characteristics make this compound a compelling candidate for preclinical and clinical studies aimed at developing novel therapeutic interventions.
The synthesis of (R)-4-Benzylthiazolidine-2-thione involves multi-step organic transformations that require careful optimization to ensure high yield and enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral auxiliary methods have been employed to achieve these goals. The use of transition metal catalysts, in particular, has revolutionized the field of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds like (R)-4-Benzylthiazolidine-2-thione.
Recent studies have also demonstrated the utility of computational methods in predicting the biological activity andADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-4-Benzylthiazolidine-2-thione derivatives. Molecular modeling techniques have been instrumental in identifying lead compounds with optimal pharmacokinetic profiles. These computational approaches complement traditional experimental methods, providing researchers with powerful tools for drug design and optimization.
The potential applications of (R)-4-Benzylthiazolidine-2-thione extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a valuable starting material for synthesizing complex molecules with diverse functionalities. For example, derivatives of this compound have been explored as intermediates in the production of specialty chemicals used in agriculture and industry.
In conclusion, (R)-4-Benzylthiazolidine-2-thione (CAS No. 110199-17-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, stereochemical properties, and synthetic accessibility make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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